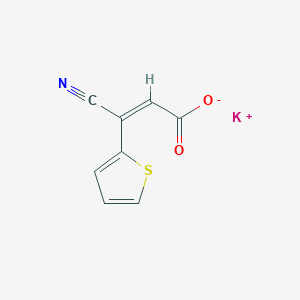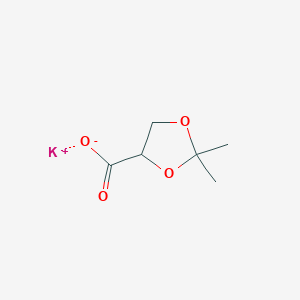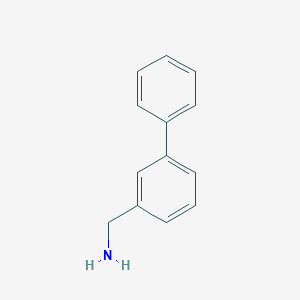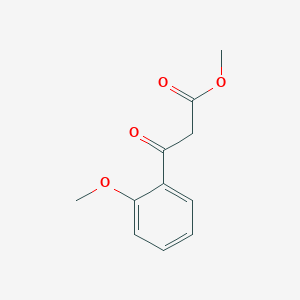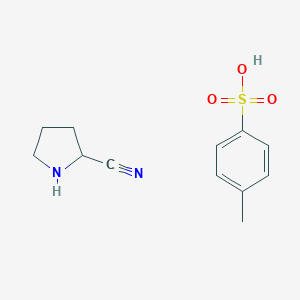
吡咯烷-2-腈 4-甲基苯磺酸盐
描述
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the properties and reactivity of similar structures. For instance, the structure and reactivity of substituted pyrroles and pyridines, as well as their interactions with various substituents, are explored in these studies .
Synthesis Analysis
The synthesis of pyrrolidine derivatives and related compounds is a topic of interest in several papers. For example, the synthesis of pyridine derivatives with various substituents has been described, which could be analogous to the synthesis of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . Additionally, the use of chlorosulfonyl isocyanate (CSI) for the cyanation of pyrroles is discussed, which could potentially be applied to the synthesis of pyrrolidine-2-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction techniques and spectroscopic analysis. For instance, the crystal structure of a solvated pyrrolidine derivative has been studied, providing insights into the conformation and bonding of the molecule . Similarly, the structure of pyridine derivatives has been confirmed by single crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of pyrrolidine and pyridine derivatives with various reagents and under different conditions has been investigated. The kinetics of reactions involving substituted pyrroles and pyridines with electron-donating and electron-withdrawing substituents have been correlated using Bronsted and Hammett equations . Additionally, the methanolysis of pyridine-2-carbonitrile in the presence of metal salts has been studied, which could provide insights into the reactivity of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate with similar metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure and substituents. The optical properties of some pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, which could be relevant to the study of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . The influence of substituents on the emission spectra and the effects of solvents on the fluorescence properties have been interpreted, which can be important for understanding the behavior of similar compounds .
科学研究应用
化学合成与反应
- 噻唑和嘧啶衍生物的形成: 氨基丙二腈 4-甲基苯磺酸盐与烷基和芳基异硫氰酸酯反应,生成 5-氨基-2-(烷基氨基)-4-氰基噻唑和 5-氨基-2-(芳基氨基)-4-氰基噻唑。这些化合物可以进一步与脒或正交酯反应,得到噻唑并[5,4-d]嘧啶 (Freeman & Kim,1991)。
微生物活性
- 合成与抗菌活性: 已经报道了 2-巯基-4-(吡咯烷-1-基)吡啶-3-腈衍生物的合成,其中一些衍生物观察到了显着的抑菌和抗结核活性 (Miszke 等,2008)。
- 氰基吡啶衍生物的抗菌性能: 由 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成的新的氰基吡啶衍生物对各种细菌表现出抗菌活性,最小抑菌浓度值范围为 6.2 至 100 µg/mL (Bogdanowicz 等,2013)。
聚合与材料科学
- 光聚合过程: 2-氨基-4,6-二苯基-吡啶-3-腈衍生物已被证明可用作荧光分子传感器,用于监测光聚合过程,也可作为近紫外光下阳离子和自由基聚合的共引发剂 (Ortyl 等,2019)。
医学研究
- 抗糖尿病活性: 源自吡咯烷-2-腈的配体在 SHR-STZ 动物模型中表现出显着的抗糖尿病活性。1-(2(5-甲基异恶唑-3-氨基)乙酰基)吡咯烷-2-腈等化合物显示出很强的抗糖尿病作用,表明它们作为进一步研究的候选者的潜力 (Udugade & Gawade,2018)。
安全和危害
属性
IUPAC Name |
4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRYHBTINJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
CAS RN |
1666113-04-7 | |
| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





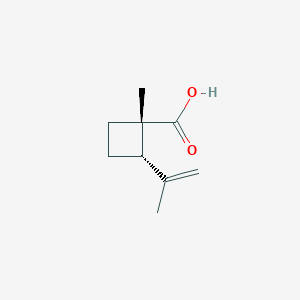


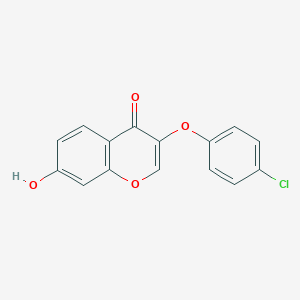
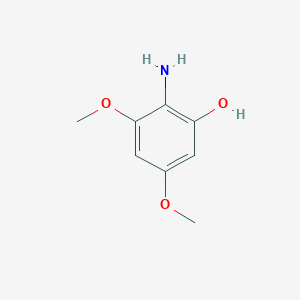
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


